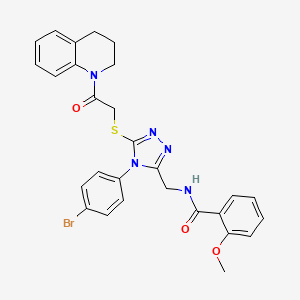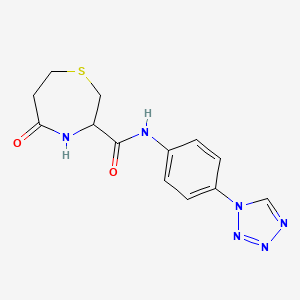![molecular formula C19H14ClN5O2 B2919408 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 919842-87-8](/img/structure/B2919408.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities, including anticancer, antiproliferative, and anti-mycobacterial activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines, including the compound , often involves Biginelli condensation . This is a simple, efficient, and atom-economic method that uses aromatic aldehydes, guanidine, and pyrazalone derivative .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines, including the compound , have been found to inhibit CDK2, a protein kinase that plays a key role in cell proliferation . This makes them potential candidates for cancer treatment .
Applications De Recherche Scientifique
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide”:
Antimicrobial Activity
Pyrimidine derivatives, including the compound , have been found to possess significant antimicrobial properties . They are effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents .
Chemotherapeutic Effects
These compounds exhibit a range of chemotherapeutic effects , such as angiogenic inhibition and enzyme inhibitory effects, which can be leveraged in cancer treatment .
Anti-inflammatory Properties
Research has shown that pyrimidine derivatives can be synthesized with anti-inflammatory properties, comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects .
Analgesic and Anti-Parkinsonian Agents
The compound’s derivatives have been used as analgesics and anti-Parkinsonian agents , indicating their potential in treating pain and Parkinson’s disease .
Anticancer Agents
Pyrimidine derivatives are also being explored as anticancer agents . Their ability to inhibit cancer cell growth makes them a promising area of research for new cancer therapies .
Pesticides and Phosphate Inhibitors
These compounds have applications as pesticides and phosphate inhibitors , contributing to agricultural sciences by protecting crops and managing pests .
Treatment of Circulatory System Diseases
There is potential for these derivatives to be used in the treatment of circulatory system diseases , providing a new avenue for cardiovascular medication development .
Anti-Leshiminal and Anti-Tubercular Activities
Lastly, the compound has shown promise in treating leshiminal and tubercular diseases, which could lead to new treatments for these serious conditions .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis and CDK2/cyclin A2 , which are critical for cell proliferation .
Mode of Action
It’s suggested that similar compounds can penetrate the bacterial cell and have suitable binding interactions with their target . In the case of CDK2 inhibitors, they exert a significant alteration in cell cycle progression .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, leading to apoptosis induction within cells .
Pharmacokinetics
Potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have shown significant in vitro activity against the gfp reporter strain of mycobacterium tuberculosis and have displayed potent dual activity against examined cell lines and CDK2 .
Action Environment
The effectiveness of similar compounds can be influenced by factors such as the presence of multi-drug-resistant strains .
Orientations Futures
The future directions for research on pyrazolo[3,4-d]pyrimidines, including “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide”, could involve further investigations into their biological activities and potential applications in medicine . Additionally, more studies could be conducted to explore their synthesis methods and improve their efficiency .
Propriétés
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIVOIFUSRRBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)

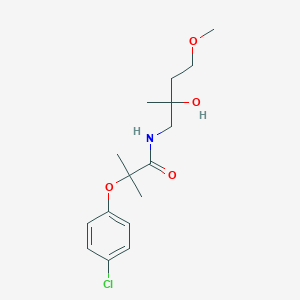
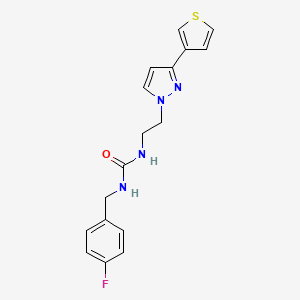
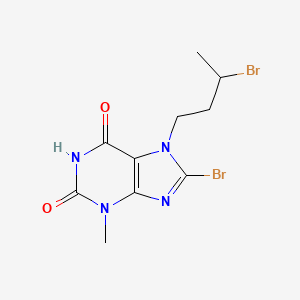
![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)
![2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2919343.png)
![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)
